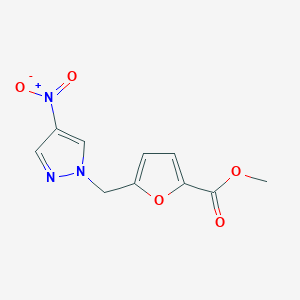

![molecular formula C13H13N3O4 B510109 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 512813-64-8](/img/structure/B510109.png)

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C13H13N3O4 . It is also known as "4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a 3,5-dimethyl-4-nitro-1H-pyrazol group .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 216.24 . It has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.262±0.06 g/cm3 . The compound’s pKa is predicted to be 4.11±0.10 .Scientific Research Applications

Molecular Interactions and Antimicrobial Activities

A study explored the molecular interactions of pyrazole-based drug molecules, including derivatives closely related to the compound , revealing their potential antimicrobial activities. Synthesized compounds were tested against standard bacterial and fungal strains, showcasing antimicrobial efficacy which aligned with docking results, suggesting the utility of these compounds in drug development against microbial infections (Shubhangi et al., 2019).

Synthesis and Structural Analysis

Research into the structure and synthesis of pyrazole derivatives provides insights into the development of new compounds with potential biological activity. Studies have focused on the synthesis, characterization, and analysis of various pyrazole compounds, revealing their structural intricacies and laying the groundwork for future applications in medicinal chemistry and materials science (Portilla et al., 2007).

Medicinal Chemistry Applications

The application of pyrazole derivatives in medicinal chemistry is highlighted by their use in the synthesis of new drug candidates. One study synthesized a new fluorine-18-labeled bexarotene analogue for PET imaging, showcasing the versatility of pyrazole-based compounds in the development of imaging agents and their potential for diagnosing diseases (Wang et al., 2014).

Materials Science and Corrosion Inhibition

In materials science, pyrazole derivatives have been investigated for their corrosion inhibition properties, with studies utilizing density functional theory to predict the efficiency of these compounds as corrosion inhibitors. This research indicates the potential of pyrazole-based compounds in protecting metals from corrosion, thus extending their lifespan in industrial applications (Wang et al., 2006).

properties

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVWZWVFPOLJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B510067.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)

![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)

![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)

![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B510100.png)